molecular formula C5H8O B1207793 2-Ethylacrolein CAS No. 922-63-4

2-Ethylacrolein

Cat. No.: B1207793
CAS No.: 922-63-4
M. Wt: 84.12 g/mol
InChI Key: GMLDCZYTIPCVMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylacrolein can be synthesized by reacting formaldehyde with N-butyraldehyde in the presence of a dehydration catalyst such as di-n-butylamine. The reaction mixture is heated and refluxed for about one hour, then cooled and separated into layers. The organic layer is washed with water to obtain the final product .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route, utilizing large-scale reaction kettles and continuous processing techniques to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylacrolein undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Addition Reactions: It can participate in addition reactions with nucleophiles due to the presence of the carbonyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Addition Reactions: Nucleophiles like water, alcohols, and amines can add to the carbonyl group under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

2-Ethylacrolein has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and intermediates for pharmaceuticals.

    Biology: It is studied for its reactivity with biological molecules and its potential effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of herbicides, fragrances, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-ethylacrolein involves its reactivity with nucleophilic sites in biological molecules. The carbonyl group in this compound can form adducts with amino acids, proteins, and DNA, leading to various biological effects. This reactivity is due to the conjugation of the carbonyl group with the double bond, making it highly electrophilic .

Comparison with Similar Compounds

    Acrolein (Prop-2-enal): Similar structure but lacks the ethyl group.

    Crotonaldehyde (But-2-enal): Similar structure with a methyl group instead of an ethyl group.

    Methacrolein (2-Methylpropenal): Similar structure with a methyl group at the alpha position.

Uniqueness of 2-Ethylacrolein: this compound is unique due to the presence of the ethyl group, which influences its reactivity and physical properties. This structural difference can affect its boiling point, solubility, and reactivity compared to similar compounds .

Properties

IUPAC Name

2-methylidenebutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-5(2)4-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLDCZYTIPCVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1029205
Record name 2-Methylenebutanal
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colorless liquid with a pungent odor; [Alfa Aesar MSDS]
Record name 2-Methylenebutanal
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Vapor Pressure

36.4 [mmHg]
Record name 2-Methylenebutanal
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CAS No.

922-63-4
Record name Ethylacrolein
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Record name alpha-Ethylacrolein
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Record name 2-Methylenebutanal
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Record name 2-ethylacrylaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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